2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE typically involves the condensation of an indole derivative with a phenylaminoacetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE involves its interaction with molecular targets such as COX enzymes. The compound selectively inhibits COX-2 expression, which is involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby providing anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE can be compared with other indole derivatives, such as:
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE: This compound has similar structural features but includes a methoxy group, which may alter its biological activity and chemical reactivity.
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(4-HYDROXYPHENYL)ACETOHYDRAZIDE: The presence of a hydroxyl group in this compound can influence its solubility and interaction with biological targets.
The uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-anilino-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O/c22-17(12-18-14-6-2-1-3-7-14)21-20-11-13-10-19-16-9-5-4-8-15(13)16/h1-11,18-19H,12H2,(H,21,22)/b20-11+ |
InChI Key |
GMLPHXQGWJISDL-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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